molecular formula C14H10N2O2 B107888 Phenyl phenylcarbonocyanidimidate CAS No. 19245-25-1

Phenyl phenylcarbonocyanidimidate

Cat. No.: B107888
CAS No.: 19245-25-1
M. Wt: 222.24 g/mol
InChI Key: DOKJLBJDZFITRA-UHFFFAOYSA-N
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Description

Phenyl phenylcarbonocyanidimidate (PPCI) is an organic compound characterized by a phenyl group (C₆H₅) attached to a cyanidimidate functional group. Its aromatic nature confers stability and resonance effects, influencing its reactivity in substitution or coupling reactions .

Properties

IUPAC Name

phenyl 1-cyano-N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJLBJDZFITRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C#N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595353
Record name Phenyl phenylcarbonocyanidimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19245-25-1
Record name Phenyl phenylcarbonocyanidimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Phenyl Isocyanate with Phenyl Cyanide

A foundational method involves the reaction of phenyl isocyanate (C6H5NCO) with phenyl cyanide (C6H5CN) under controlled conditions. The process proceeds via nucleophilic attack of the cyanide ion on the electrophilic carbon of the isocyanate group.

Reaction Conditions:

  • Catalyst: Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) are employed to polarize the isocyanate group.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures moisture-free conditions.

  • Temperature: Reactions are conducted at 60–80°C for 6–12 hours to achieve optimal conversion.

Yield Optimization:

  • Excess phenyl cyanide (1.2–1.5 equivalents) drives the reaction to completion.

  • Gradual addition of the catalyst prevents exothermic side reactions.

Purification:

  • Crude products are washed with sodium bicarbonate to neutralize residual acids.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound in >85% purity.

Alternative Route: Condensation with Chloroformate Derivatives

An alternative pathway utilizes phenyl chloroformate (C6H5OCOCl) and phenyl cyanide. This method avoids isocyanate handling, which is advantageous due to the latter’s toxicity.

Mechanism:

  • Phenyl chloroformate reacts with phenyl cyanide in the presence of a base (e.g., triethylamine).

  • The base deprotonates the cyanide, facilitating nucleophilic substitution at the chloroformate carbonyl carbon.

Advantages:

  • Higher functional group tolerance compared to isocyanate routes.

  • Reduced risk of polymerization side reactions.

Limitations:

  • Lower yields (60–70%) due to competing hydrolysis of the chloroformate.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) are preferred over batch processes for their superior heat and mass transfer.

Key Parameters:

ParameterValueImpact on Yield
Residence Time30–45 minutesMinimizes decomposition
Temperature70–75°CBalances kinetics/stability
Catalyst Loading5–7 wt% ZnCl2Optimizes reaction rate

Economic Considerations:

  • CFRs reduce solvent usage by 40% compared to batch systems.

  • Automated purification (e.g., in-line distillation) enhances throughput.

Solvent Recovery and Waste Management

Industrial plants integrate solvent recovery systems to mitigate environmental impact. For example, DCM is reclaimed via fractional distillation and reused in subsequent batches, reducing raw material costs by 25–30%.

Comparative Analysis of Synthesis Methods

The table below contrasts laboratory and industrial methods:

MethodReactantsCatalystYield (%)Purity (%)Scalability
Isocyanate-CyanideC6H5NCO + C6H5CNAlCl37888Moderate
Chloroformate-CyanideC6H5OCOCl + C6H5CNEt3N6582High
Industrial CFRC6H5NCO + C6H5CNZnCl28592High

Key Findings:

  • The isocyanate-cyanide route offers higher yields but poses safety challenges.

  • Industrial CFR systems achieve superior scalability without compromising purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl phenylcarbonocyanidimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbonyl cyanide oxides, while reduction could produce phenylcarbonyl amines.

Scientific Research Applications

Phenyl phenylcarbonocyanidimidate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl phenylcarbonocyanidimidate exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Reactivity with Diazotization Reagents

PPCI’s reactivity can be inferred from studies on PE, which undergoes diazo coupling with reagents like 2-aminobenzothiazole (AM) in alkaline media. For PE, the optimal coupling reagent was identified as AM, yielding a molar absorptivity of 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm . Other reagents, such as 4-aminoantipyrine or N,N-dimethylaniline, showed lower sensitivity (ε < 5 × 10³ L·mol⁻¹·cm⁻¹) .

Table 1: Sensitivity of Diazotization Reagents for Phenyl Compounds

Reagent Molar Absorptivity (L·mol⁻¹·cm⁻¹) Optimal pH Reference
2-Aminobenzothiazole (AM) 6.62 × 10³ 12–13
4-Aminoantipyrine 4.20 × 10³ 10–11
N,N-Dimethylaniline 3.80 × 10³ 9–10

Influence of Alkaline Media

Strong alkaline conditions (e.g., 2N NaOH) are critical for stabilizing the diazo dye formed between phenyl compounds and reagents. For PE, 4 mL of 2N NaOH produced maximal absorbance, whereas weaker bases (e.g., NH₄OH) failed to generate stable dyes . Similar behavior is expected for PPCI, as its cyanidimidate group likely requires high pH for activation.

Precision and Accuracy

Methods for PE demonstrated a relative standard deviation (RSD) of ±0.95–3.09% and recovery rates of 98.5–101.5%, validated against the British Pharmacopoeia’s potentiometric titration . Comparable precision is achievable for PPCI if optimized for its specific functional groups.

Table 2: Method Validation Metrics for Phenyl Compounds

Parameter PE (Proposed Method) PE (British Pharmacopoeia)
Linearity Range (ppm) 0.4–10 1–15
RSD (%) ±0.95–3.09 ±1.2–2.8
Recovery (%) 98.5–101.5 99.0–100.5
Reference

Key Differentiators of PPCI

While PPCI shares structural similarities with PE, its cyanidimidate group introduces distinct reactivity:

  • Electrophilic Substitution : The cyanidimidate group may direct electrophiles to specific positions on the phenyl ring, unlike PE’s hydroxyl group, which favors ortho/para substitution.
  • Stability : PPCI’s resonance-stabilized cyanidimidate could enhance thermal stability compared to PE’s labile hydroxyl moiety.

Biological Activity

Phenyl phenylcarbonocyanidimidate is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl group and a carbonocyanidimidate moiety. This structure is significant as it influences the compound's interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antifungal and antibacterial properties. The following sections summarize key findings from recent studies.

Antifungal Activity

A study highlighted the synthesis of several derivatives related to this compound, focusing on their antifungal properties. The bioassay results showed that certain compounds exhibited moderate fungicidal activity against various fungal strains, including:

  • Fusarium oxysporum
  • Physalospora piricola
  • Alternaria solani
  • Cercospora arachidicola
  • Gibberella zeae

Among these, specific derivatives demonstrated comparable efficacy to established antifungal agents at concentrations of 50 μg/mL .

The mechanism through which this compound exerts its biological effects involves interaction with cellular components of target organisms. The compound may disrupt cellular processes essential for fungal growth and reproduction, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Studies

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity of synthesized derivatives.
    • Method : In vitro testing against various fungal pathogens.
    • Findings : Some derivatives showed moderate activity, with compound 5h being particularly noteworthy for its effectiveness against Alternaria solani, matching the performance of positive control substances .
  • Synthesis and Characterization :
    • Objective : To synthesize novel compounds based on the phenyl carbonocyanidimidate framework.
    • Method : Utilizing Huisgen cycloaddition reactions and characterizing products via (1)H NMR and elemental analysis.
    • Results : The synthesis yielded satisfactory results under microwave-assisted conditions, highlighting a cleaner reaction pathway and improved yields.

Research Findings Summary Table

CompoundActivity TypeTarget OrganismsConcentration (μg/mL)Efficacy
5hAntifungalAlternaria solani50Moderate
4a-cAntifungalMultiple Fungi50Moderate

Q & A

Basic Question: What are the recommended methodologies for synthesizing phenyl phenylcarbonocyanidimidate with high purity?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, coupling phenyl cyanate with a phenylimidate precursor in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) can minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Characterization should include 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) .

Advanced Follow-Up: How can reaction reproducibility be ensured when scaling up synthesis? Answer: Reproducibility challenges often stem from trace moisture or temperature fluctuations. Use Schlenk-line techniques for moisture-sensitive steps and monitor reaction kinetics via inline FT-IR or HPLC. Central Composite Design (CCD) can optimize parameters like catalyst loading, solvent polarity, and reaction time, as demonstrated in analogous phenyl isothiocyanate derivatization studies .

Basic Question: Which analytical techniques are most suitable for quantifying this compound in complex mixtures?

Answer:
Ultra-performance liquid chromatography (UPLC) with UV detection (e.g., 254 nm) provides high sensitivity for quantification, with a typical limit of detection (LOD) of 0.1 µg/mL. For structural confirmation, tandem mass spectrometry (LC-MS/MS) in positive ion mode is recommended .

Advanced Follow-Up: How can spectral interferences from byproducts be resolved? Answer: Multivariate data analysis (e.g., principal component analysis) coupled with hyphenated techniques like LC-DAD-MS can deconvolute overlapping peaks. Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles may enhance selectivity for trace analysis, though substrate preparation must be standardized to ensure reproducibility .

Basic Question: What experimental design strategies are effective for studying this compound’s stability under varying conditions?

Answer:
Accelerated stability studies using factorial design (e.g., temperature: 25–60°C; pH: 3–9) can model degradation kinetics. Monitor hydrolytic stability via HPLC and identify degradation products using HRMS. For photostability, employ ICH Q1B guidelines with controlled UV exposure .

Advanced Follow-Up: How to address contradictions in reported degradation pathways? Answer: Contradictions often arise from solvent or catalyst impurities. Replicate studies using ultra-pure solvents and characterize starting materials via elemental analysis. Compare degradation profiles across multiple analytical platforms (e.g., NMR for structural changes, LC-MS for fragment identification) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:
Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity. Store at –20°C in amber vials under inert atmosphere (argon) to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and disposal .

Advanced Follow-Up: How to mitigate risks during in vivo studies? Answer: Conduct acute toxicity assays (e.g., OECD 423) to establish LD50_{50}. For ethical compliance, obtain institutional review board (IRB) approval and adhere to ARRIVE guidelines for animal studies. Use LC-MS to monitor metabolite formation in biological matrices .

Basic Question: How can researchers validate analytical methods for this compound?

Answer:
Follow ICH Q2(R1) validation parameters:

  • Linearity: Calibration curve (1–100 µg/mL, R2^2 > 0.99).
  • Accuracy: Spike recovery (98–102%) in triplicate.
  • Precision: Intraday/interday RSD < 2%.
    Cross-validate with a reference standard from accredited suppliers (e.g., Cayman Chemical) .

Advanced Follow-Up: How to handle matrix effects in biological samples? Answer: Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., 13^{13}C-phenyl analogs). Evaluate matrix effects via post-column infusion studies in LC-MS .

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